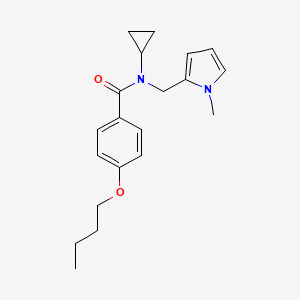
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also includes a butoxy group, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1-methyl-1H-pyrrol-2-yl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group could potentially undergo various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Organic Synthesis and Coupling Agents
An efficient synthesis technique developed for heterobifunctional coupling agents, including analogs of the specified compound, is crucial for chemoselective conjugation of proteins and enzymes. This process involves multiple steps starting from specific acids, demonstrating the compound's relevance in creating high-purity coupling agents used in bioconjugation processes (Reddy et al., 2005).
Material Science and Polymer Development
Research into ortho-linked polyamides utilizing bis(ether-carboxylic acid) or bis(ether amine) derived from related compounds has shown that these materials exhibit noncrystallinity, high solubility in polar solvents, and the ability to form transparent, flexible, and tough films. These polymers possess thermal stability, with glass transition temperatures mostly above 200°C, indicating their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry and Drug Discovery
Compounds structurally related to "4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide" have been synthesized and explored for their potential in drug discovery. For instance, the synthesis of novel pyrimidines with extended π-conjugated chains has been studied, highlighting the importance of such compounds in developing new therapeutic agents (Harutyunyan, Panosyan, & Danagulyan, 2020).
Anti-Tubercular Agents
Novel derivatives of benzamide have been synthesized and evaluated for their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. This research underscores the potential of compounds related to "4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide" in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxy-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-14-24-19-11-7-16(8-12-19)20(23)22(17-9-10-17)15-18-6-5-13-21(18)2/h5-8,11-13,17H,3-4,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUYLWLRIRJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CN2C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

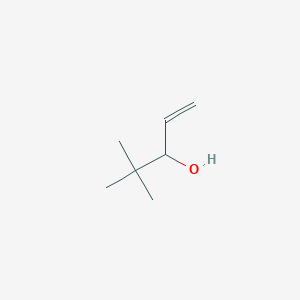
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)
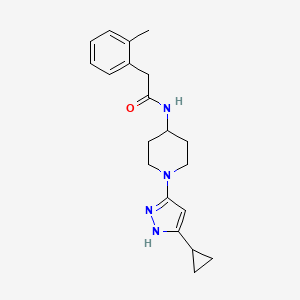

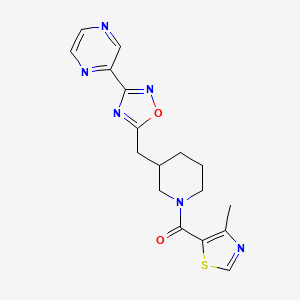
![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
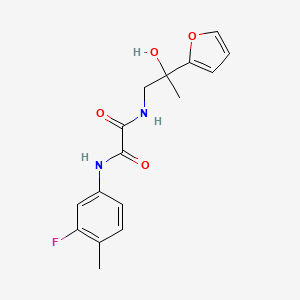
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)
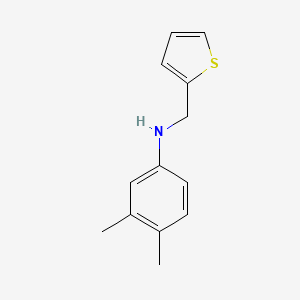
![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)